[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine
Overview
Description
“(6-Methylpyridin-2-yl)methylamine” is a chemical compound with the molecular formula C10H12N2 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Structural Characterization of Polymorphs and Derived 2-Aminothiazoles
- The structural characterization of two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and their derived 2-aminothiazoles was reported. The study detailed the distinct intermolecular hydrogen bonding patterns and crystal structures, showcasing how the twisting between the thiazole and pyridine rings impacts the overall molecular structure. The research offers insight into the molecular intricacies of pyridinyl compounds and their polymorphic forms, which can be essential for understanding their reactivity and stability in various applications (Böck et al., 2020).
Synthesis and Structure of Aminopyridinato-Stabilized Complexes
- The synthesis and structural analysis of trialkyltantalum complexes stabilized by aminopyridinato ligands, including (6-methylpyridin-2-yl)(trimethylsilyl)amine, were conducted. The study highlighted the two different coordination environments adopted by these complexes, which are influenced by the steric demands of the ligands. This research contributes to the broader understanding of aminopyridinato ligands' role in stabilizing metal complexes and their potential applications in catalysis and material science (Noor et al., 2006).
Low-Valent Aminopyridinato Chromium Methyl Complexes
- A study presented the synthesis and electronic structure of low-valent aminopyridinato chromium methyl complexes. The research provided valuable insights into the formation of these complexes through reductive alkylation and oxidative addition, contributing to a deeper understanding of chromium's chemistry and its potential applications in organometallic chemistry and catalysis (Noor & Kempe, 2015).
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis
- Research on the role of pyridine nitrogen in the palladium-catalyzed hydrolysis of imines, including 4-methylpyridin-2-amine derivatives, was conducted. The study offered valuable insights into the mechanistic aspects of transition metal-catalyzed hydrolysis, which can be instrumental in designing more efficient and selective catalytic processes (Ahmad et al., 2019).
H2O2-Reactivity of Copper(II) Complexes Supported by TPA Ligands
- An investigation into the H2O2-reactivity of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands was conducted. This study shed light on the effects of aromatic substituents on the coordination chemistry of TPA ligand systems, offering valuable information for understanding the reactivity of copper complexes in oxidative environments (Kunishita et al., 2008).
The studies mentioned above provide a detailed insight into the structural, synthetic, and reactivity aspects of (6-Methylpyridin-2-yl)methylamine and its derivatives in various scientific research applications. These findings contribute significantly to the broader understanding of these compounds in fields such as material science, organometallic chemistry, and catalysis.
Future Directions
properties
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-7-11-8-10-6-4-5-9(2)12-10/h1,4-6,11H,7-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUYZIDVHHOXNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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